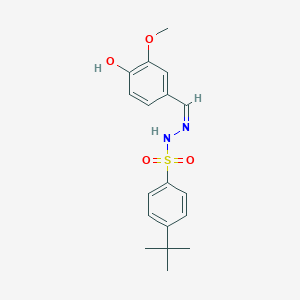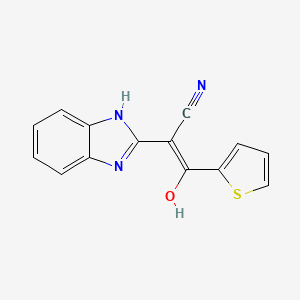![molecular formula C17H17ClN2O3 B6094291 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide](/img/structure/B6094291.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide is a chemical compound that belongs to the class of synthetic cannabinoids. It is commonly referred to as CP 47,497 or simply CP 47. CP 47 is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
CP 47 has been extensively studied for its potential applications in scientific research. It is commonly used as a reference compound in studies that investigate the effects of synthetic cannabinoids on the endocannabinoid system. CP 47 has also been used to study the pharmacological effects of synthetic cannabinoids on various physiological systems, including the cardiovascular system, respiratory system, and immune system.
Mecanismo De Acción
CP 47 exerts its effects through the activation of the cannabinoid receptors CB1 and CB2. It has been shown to have a high affinity for both receptors and to be a potent agonist. CP 47 has been found to have a similar mechanism of action to that of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Biochemical and Physiological Effects:
CP 47 has been shown to have a range of biochemical and physiological effects. It has been found to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. CP 47 has also been found to have analgesic, anti-inflammatory, and anti-convulsant effects. Additionally, CP 47 has been shown to have a range of effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP 47 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors and has a similar mechanism of action to THC. CP 47 is also highly selective for the cannabinoid receptors, which allows for more specific studies of the endocannabinoid system. However, there are also limitations to the use of CP 47 in lab experiments. CP 47 is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, the effects of CP 47 may vary depending on the species of animal used in the experiment.
Direcciones Futuras
There are several future directions for the study of CP 47. One area of research is the development of new synthetic cannabinoids that are more selective for the CB1 or CB2 receptors. Additionally, there is a need for further research on the effects of CP 47 on the immune system and its potential applications in the treatment of autoimmune diseases. Finally, there is a need for more studies on the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological systems.
Métodos De Síntesis
The synthesis of CP 47 involves the reaction of 2-furanylcarbonyl chloride with N-(2-chloroethyl)pyrrolidine-3-carboxamide in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain pure CP 47.
Propiedades
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-4-1-3-12(9-13)6-7-20-11-14(10-16(20)21)19-17(22)15-5-2-8-23-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZIGFRKMVNQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6094211.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6094217.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6094225.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-(8-quinolinylsulfonyl)-3-piperidinamine](/img/structure/B6094231.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B6094250.png)

![5-(4-methoxyphenyl)-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6094273.png)
![5-[(3-pyridinylcarbonyl)amino]isophthalamide](/img/structure/B6094279.png)
![3-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6094287.png)
![1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094304.png)
![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6094309.png)
![5-(5-bromo-2-fluorophenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6094317.png)

